Bis(hexyleneglycolato)diboron
Overview
Description
Bis(hexyleneglycolato)diboron is a chemical compound with the empirical formula C12H24B2O4 . It has a molecular weight of 253.94 . It is used as a reagent in various chemical reactions, including the preparation of aryl boronate esters via metal-catalyzed direct C-H borylation of aryl compounds .
Synthesis Analysis
Bis(hexyleneglycolato)diboron can be used in the chemoselective synthesis of C−C coupling products via nickel-catalyzed coupling of primary and secondary alkyl halides . It can also be used in the nickel-catalyzed regioselective arylboration of terminal nonactivated alkenes to yield alkyl boranes .Chemical Reactions Analysis
Bis(hexyleneglycolato)diboron is used as a reagent in various chemical reactions. It is used to prepare aryl boronate esters via metal-catalyzed direct C-H borylation of aryl compounds . It is also used in the chemoselective synthesis of C−C coupling products via nickel-catalyzed coupling of primary and secondary alkyl halides . In addition, it is used in the nickel-catalyzed regioselective arylboration of terminal nonactivated alkenes to yield alkyl boranes .Physical And Chemical Properties Analysis
Bis(hexyleneglycolato)diboron has a melting point of 98-102 °C . Its electronic properties have been studied by comparing the results of photoemission (XPS) and near edge X-ray absorption spectroscopy (NEXAFS) experiments with the outcome of DFT calculations .Scientific Research Applications
Preparation of Aryl Boronate Esters
“Bis(hexylene glycolato)diboron” can be used as a reagent to prepare aryl boronate esters via metal-catalyzed direct C-H borylation of aryl compounds . This process is crucial in the synthesis of various organic compounds, particularly in pharmaceutical and agrochemical industries.
Chemoselective Synthesis of C−C Coupling Products
This compound plays a significant role in the chemoselective synthesis of C−C coupling products. It does so via nickel catalyzed coupling of primary and secondary alkyl halides . This method is widely used in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and materials.
Nickel-Catalyzed Regioselective Arylboration
“Bis(hexylene glycolato)diboron” can be used in the nickel-catalyzed regioselective arylboration of terminal nonactivated alkenes to yield alkyl boranes . This reaction is a powerful tool for the construction of carbon-boron bonds, which are key intermediates in organic synthesis.
Material Science
In material science, “Bis(hexylene glycolato)diboron” is used in the production of high purity, submicron and nanopowder forms . These materials have applications in various fields such as electronics, energy storage, and catalysis.
Pharmaceutical Industry
In the pharmaceutical industry, “Bis(hexylene glycolato)diboron” is used in the synthesis of various drugs. Its ability to form boron-carbon bonds makes it a valuable tool in the creation of new pharmaceutical compounds .
Agricultural Industry
Similar to its use in the pharmaceutical industry, “Bis(hexylene glycolato)diboron” is also used in the agricultural industry for the synthesis of various agrochemicals . Its unique properties allow for the creation of new compounds that can help improve crop yields and pest resistance.
Mechanism of Action
Target of Action
Bis(hexylene glycolato)diboron, also known as Bis(hexyleneglycolato)diboron, is primarily used as a reagent in the synthesis of aryl boronate esters . These esters are the primary targets of Bis(hexylene glycolato)diboron and play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound interacts with its targets through metal-catalyzed direct C-H borylation of aryl compounds . This process involves the replacement of a hydrogen atom in the aryl compound with a boronate group, resulting in the formation of aryl boronate esters .
Biochemical Pathways
The primary biochemical pathway affected by Bis(hexylene glycolato)diboron is the chemoselective synthesis of C−C coupling products . This is achieved via nickel-catalyzed coupling of primary and secondary alkyl halides . The compound also participates in the nickel-catalyzed regioselective arylboration of terminal nonactivated alkenes to yield alkyl boranes .
Result of Action
The molecular and cellular effects of Bis(hexylene glycolato)diboron’s action primarily involve the formation of new chemical compounds. Specifically, it enables the synthesis of aryl boronate esters and C−C coupling products , which are valuable in various chemical and pharmaceutical applications.
Action Environment
The action, efficacy, and stability of Bis(hexylene glycolato)diboron can be influenced by various environmental factors. For instance, the presence of a metal catalyst (such as nickel) is crucial for its role in the synthesis of C−C coupling products . Additionally, the compound should be stored under inert gas and in a cool, dry place to prevent decomposition .
Safety and Hazards
Future Directions
Bis(hexyleneglycolato)diboron is a cost-effective reagent for iridium-catalyzed C-H borylations of arenes, offering a less expensive alternative to the more commonly used bis(pinacolato)diboron reagent . This suggests that it could have a significant role in future research and applications in the field of organic chemistry.
properties
IUPAC Name |
4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24B2O4/c1-9-7-11(3,4)17-13(15-9)14-16-10(2)8-12(5,6)18-14/h9-10H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBSWKNVDRJVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)B2OC(CC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370396 | |
Record name | Bis(hexylene glycolato)diboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
230299-21-5 | |
Record name | Bis(hexylene glycolato)diboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(hexylene Glycolato)diboron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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